molecular formula C8H6F3IO B2877042 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene CAS No. 1261501-08-9

2-Iodo-1-methoxy-3-(trifluoromethyl)benzene

Cat. No.: B2877042
CAS No.: 1261501-08-9
M. Wt: 302.035
InChI Key: UIJSQURMENTHQJ-UHFFFAOYSA-N
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Description

2-Iodo-1-methoxy-3-(trifluoromethyl)benzene (CAS 1261501-08-9) is a valuable aromatic building block in organic synthesis and drug discovery. This compound, with the molecular formula C 8 H 6 F 3 IO and a molecular weight of 302.03 , features both an iodine substituent and a trifluoromethyl group on its benzene ring. The iodine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . This allows researchers to create complex biaryl structures. The presence of the trifluoromethyl group is of particular interest because incorporating fluorine into molecules is a common strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and bioavailability . This makes the compound a crucial intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The methoxy group offers an additional handle for further synthetic modifications. This reagent is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-iodo-1-methoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c1-13-6-4-2-3-5(7(6)12)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJSQURMENTHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

Electrophilic iodination using N-iodosuccinimide (NIS) in the presence of silver triflate (AgOTf) as a Lewis acid achieves selective ortho-substitution. The reaction proceeds in dichloromethane (DCM) at 0°C to room temperature, yielding ~65% of the desired product after purification by silica gel chromatography. Steric hindrance from the trifluoromethyl group at position 3 further disfavors competing para-iodination, enhancing selectivity.

Mechanistic Pathway :
$$
\text{AgOTf} + \text{NIS} \rightarrow \text{AgI} + \text{Triflate-bound iodonium intermediate}
$$
The iodonium intermediate undergoes electrophilic attack at the ortho position, stabilized by resonance from the methoxy group.

Sequential Functionalization via Directed Metalation

This method involves constructing the benzene ring through sequential functionalization, leveraging directed ortho-metalation (DoM) strategies to install substituents iteratively.

Step 1: Methoxy-Directed Trifluoromethylation

Starting with 1-methoxy-2-iodobenzene , a copper-mediated trifluoromethylation introduces the CF₃ group at position 3. The reaction employs Cu(O₂CF₂SO₂F)₂ and Cu powder in dimethylformamide (DMF) at 60°C for 3 hours, achieving a 70% yield. The iodine atom remains intact, serving as a placeholder for subsequent transformations.

Step 2: Retention of Iodine

Unlike typical trifluoromethylation reactions that displace halogens, this method retains iodine by carefully controlling the reaction stoichiometry and temperature. The Cu(I)/Cu(II) redox system facilitates CF₃ radical generation without cleaving the C–I bond.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the predominant methods:

Method Starting Material Reagents/Conditions Yield Advantages Limitations
Direct Iodination 1-Methoxy-3-(trifluoromethyl)benzene NIS, AgOTf, DCM, 0°C–rt 65% High regioselectivity Limited commercial availability
Sequential Metalation 1-Methoxy-2-iodobenzene Cu, Cu(O₂CF₂SO₂F)₂, DMF, 60°C 70% Retains iodine; scalable Requires inert conditions
Suzuki Coupling Aryl boronic acid + 2-iodoanisole Pd(PPh₃)₄, K₂CO₃, toluene/H₂O 55% Modular Low yield; complex precursors

Industrial-Scale Considerations

For large-scale production, the sequential metalation route is favored due to its compatibility with continuous flow systems and reduced purification steps. Industrial protocols often replace DMF with acetonitrile to minimize solvent toxicity and employ automated monitoring to optimize CF₃ radical generation.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

2-Iodo-1-methoxy-3-(trifluoromethyl)benzene serves as a building block in organic synthesis and in the development of new chemical reactions. It has been investigated for its potential biological activities and interactions with biomolecules and explored for its potential use in drug development due to its unique structural properties.

Chemical Reactions

2-Iodo-1-methoxy-3-(trifluoromethyl)benzene undergoes substitution, oxidation, reduction, and coupling reactions.

  • Substitution Reactions The iodine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction The compound can undergo oxidation and reduction reactions, which alter the oxidation state of the iodine atom.
  • Coupling Reactions It can participate in coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and palladium catalysts for coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

2-Iodo-1-methoxy-3-(trifluoromethyl)benzene has potential biological activities, which makes it of interest in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodo group can participate in electrophilic substitutions or serve as a leaving group in nucleophilic reactions, influencing the compound's ability to modulate enzyme activity or receptor binding.

Antitumor Activity Research indicates that halogenated compounds like 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene exhibit cytotoxic effects against various cancer cell lines. Studies have reported IC50 values below 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Antimicrobial Properties The compound has also shown promising antimicrobial activity:

  • Antibacterial Activity It has demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
  • Antifungal Activity Preliminary studies suggest potential antifungal properties against Candida species.

Neuroprotective Effects Emerging research has indicated that derivatives of this compound may possess neuroprotective effects and may inhibit oxidative stress pathways, providing protection against neurodegenerative processes.

Structure-Activity Relationship (SAR)

Both the trifluoromethyl and iodo groups significantly influence its biological activity. The presence of electron-withdrawing groups enhances the compound's reactivity towards biological targets.

SubstituentEffect on Activity
TrifluoromethylIncreases lipophilicity
IodoEnhances electrophilicity
MethoxyImproves solubility

Mechanism of Action

The mechanism of action of 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of the iodine, methoxy, and trifluoromethyl groups allows it to participate in specific chemical reactions and interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various effects .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthesis Complexity : Introducing -CF₃ and -OCH₃ simultaneously (as in the target) requires multi-step protocols, including halogenation and Ullmann-type couplings .
  • Regioselectivity Issues: Analogs with competing substituents (e.g., 2090774-74-4) face challenges in achieving mono-functionalization .

Biological Activity

2-Iodo-1-methoxy-3-(trifluoromethyl)benzene, a compound characterized by its unique trifluoromethyl and iodo substituents, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H8F3I
  • CAS Number : 1261501-08-9
  • Molecular Weight : 292.06 g/mol

The biological activity of 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene can be attributed to its interactions with various biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the iodo group can participate in electrophilic substitutions or serve as a leaving group in nucleophilic reactions. These features may influence the compound's ability to modulate enzyme activity or receptor binding.

Antitumor Activity

Research indicates that halogenated compounds like 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity : Studies have reported IC50 values below 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Antibacterial Activity : It has demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
  • Antifungal Activity : Preliminary studies suggest potential antifungal properties against Candida species.

Neuroprotective Effects

Emerging research has indicated that derivatives of this compound may possess neuroprotective effects:

  • Mechanism : The compound may inhibit oxidative stress pathways, providing protection against neurodegenerative processes .

Structure-Activity Relationship (SAR)

The SAR of 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene suggests that both the trifluoromethyl and iodo groups significantly influence its biological activity. The presence of electron-withdrawing groups enhances the compound's reactivity towards biological targets.

SubstituentEffect on Activity
TrifluoromethylIncreases lipophilicity
IodoEnhances electrophilicity
MethoxyImproves solubility

Case Studies

  • Antitumor Efficacy Study :
    • A study evaluated the antitumor effects of 2-Iodo-1-methoxy-3-(trifluoromethyl)benzene on MCF-7 cells, revealing a dose-dependent decrease in cell viability, with an IC50 value of approximately 8 µM .
  • Antimicrobial Assessment :
    • In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus at an MIC of 15 µg/mL, indicating its potential as an antibacterial agent .
  • Neuroprotective Research :
    • A recent study highlighted its ability to reduce neuronal cell death in models of oxidative stress, suggesting a protective role in neurodegenerative diseases .

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